Cas no 2228180-66-1 (1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)

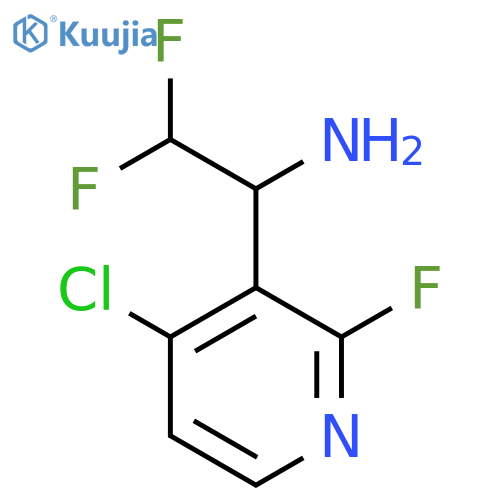

2228180-66-1 structure

商品名:1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine

- EN300-1962225

- 2228180-66-1

-

- インチ: 1S/C7H6ClF3N2/c8-3-1-2-13-7(11)4(3)5(12)6(9)10/h1-2,5-6H,12H2

- InChIKey: OHLWCFUJKKABSE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CN=C(C=1C(C(F)F)N)F

計算された属性

- せいみつぶんしりょう: 210.0171604g/mol

- どういたいしつりょう: 210.0171604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962225-1.0g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 1g |

$2101.0 | 2023-06-03 | ||

| Enamine | EN300-1962225-1g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 1g |

$2101.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-0.05g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 0.05g |

$1764.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-0.5g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 0.5g |

$2017.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-10.0g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 10g |

$9032.0 | 2023-06-03 | ||

| Enamine | EN300-1962225-10g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 10g |

$9032.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-2.5g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 2.5g |

$4117.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-0.25g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 0.25g |

$1933.0 | 2023-09-17 | ||

| Enamine | EN300-1962225-5.0g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 5g |

$6092.0 | 2023-06-03 | ||

| Enamine | EN300-1962225-5g |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |

2228180-66-1 | 5g |

$6092.0 | 2023-09-17 |

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2228180-66-1 (1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量